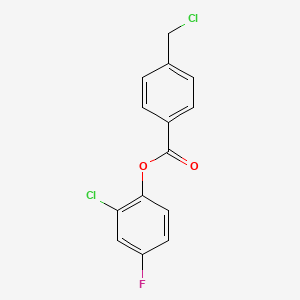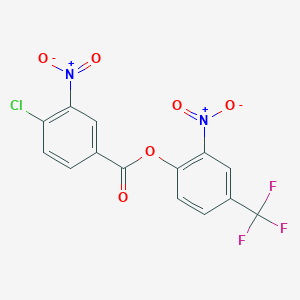
4-chloro-5-fluoropyrimidin-2(1H)-one
Vue d'ensemble
Description
“4-chloro-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C4H3ClFN3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “4-chloro-5-fluoropyrimidin-2-amine” corresponds to its assigned structure . The molecular weight is 147.54 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-5-fluoropyrimidin-2-amine” are as follows: It has a molecular weight of 147.54 g/mol .Applications De Recherche Scientifique
Synthesis and Applications in Cancer Treatment
Kinase Inhibitors and Anticancer Agents
A study by Wada et al. (2012) discusses the synthesis of novel compounds using 5-fluoropyrimidine, a core structure seen in various anticancer agents like 5-fluorouracil. This research is significant for developing kinase inhibitors (Wada et al., 2012).
Oral Fluoropyrimidine Derivative S-1
Saif, Syrigos, and Katirtzoglou (2009) review S-1, an oral fluoropyrimidine derivative designed to improve the antitumor activity of 5-fluorouracil while reducing its toxicity. S-1 includes 5-chloro-2,4-dihydroxypyridine (CDHP) and is effective in treating gastrointestinal and non-gastrointestinal malignancies (Saif, Syrigos, & Katirtzoglou, 2009).
Enhancement of Antitumour Activity
Takechi et al. (2002) explore the use of CDHP to enhance the antitumor activity of fluoropyrimidines. This research demonstrates how CDHP, by inhibiting dihydropyrimidine dehydrogenase, increases the efficacy of fluoropyrimidine-based treatments in certain tumor cells (Takechi et al., 2002).
Other Scientific Research Applications
Luminescent and DFT Study
Ostakhov et al. (2019) conduct a study on the keto-enol tautomers of 5-fluorouracil and its derivatives, including 5-fluoro-4-hydroxypyrimidine-2(1H)-one. Their research focuses on the luminescent properties of these compounds, providing insights into their potential applications beyond cancer treatment (Ostakhov et al., 2019).
Radiosensitizing Effect of Gimeracil
Takagi et al. (2010) investigate Gimeracil, a component of the oral fluoropyrimidine derivative S-1, and its role in sensitizing cells to radiation. Their findings reveal that Gimeracil can enhance the effectiveness of radiotherapy by inhibiting homologous recombination, a key DNA repair mechanism (Takagi et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-3-2(6)1-7-4(9)8-3/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCSZUKPVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoropyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)

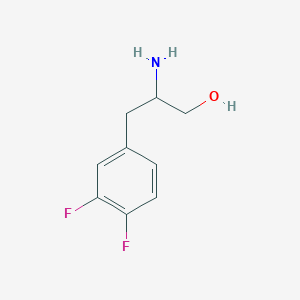


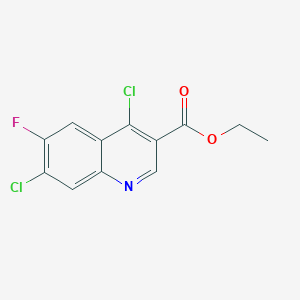
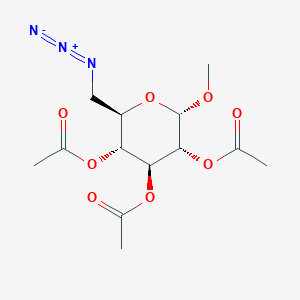


![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
